2'-Deoxy-N-(hydroxymethyl)cytidine is a nucleoside analog derived from cytidine, where the hydroxymethyl group is substituted at the nitrogen atom in the base structure. This compound plays a significant role in various biochemical applications, particularly in the fields of molecular biology and medicinal chemistry.
This compound can be synthesized through various chemical methods, often involving modifications to existing nucleoside structures. It has been studied for its potential therapeutic applications, including antiviral and anticancer properties.
2'-Deoxy-N-(hydroxymethyl)cytidine is classified as a nucleoside and is part of a broader category of compounds known as nucleic acid analogs. These compounds often mimic natural nucleosides and can interfere with nucleic acid metabolism, making them valuable in research and therapeutic applications.
The synthesis of 2'-Deoxy-N-(hydroxymethyl)cytidine typically involves several key steps:
The molecular structure of 2'-Deoxy-N-(hydroxymethyl)cytidine consists of a pyrimidine base (cytosine), a deoxyribose sugar, and a hydroxymethyl substituent at the nitrogen position. The chemical formula is CHNO.
2'-Deoxy-N-(hydroxymethyl)cytidine can undergo several chemical reactions typical for nucleosides:
The mechanism of action for 2'-Deoxy-N-(hydroxymethyl)cytidine primarily revolves around its ability to interfere with nucleic acid synthesis.
Research has shown that similar nucleoside analogs exhibit varying degrees of inhibition against viral polymerases, which suggests potential antiviral applications for 2'-Deoxy-N-(hydroxymethyl)cytidine.
2'-Deoxy-N-(hydroxymethyl)cytidine has several scientific uses:
Phosphoramidite chemistry remains the cornerstone for incorporating 5hmdC into oligonucleotides. Early routes suffered from low yields (<25%) due to inefficient C4-amination and steric hindrance during 5′-tritylation. Modern optimizations start with thymidine or deoxyuridine, leveraging radical bromination at C5 followed by cyanoethanol displacement to install the protected hydroxymethyl group. A breakthrough uses DMT⁺BF₄⁻ for 5′-tritylation, achieving 85% yield in 1 hour by flattening the trityl cation and reducing steric clashes. Subsequent C4-amination employs PyAOP (an onium salt activator), enabling 84% yield via ultrafast nucleophilic displacement. Finally, benzoylation and phosphitylation afford the phosphoramidite in 39% overall yield on a 5-gram scale—a 15-fold improvement over prior methods [1].
Table 1: Optimized 5hmdC Phosphoramidite Synthesis
Step | Reagent/Strategy | Yield | Improvement |
---|---|---|---|
5-Bromination | NBS, AIBN | 78% | Direct conversion to 5hmdU |
5′-Tritylation | DMT⁺BF₄⁻ in pyridine | 85% | 1-hour reaction vs. 12 hours (DMT-Cl) |
C4-Amination | PyAOP/NH₃ (conc.) | 84% | 1-min activation; avoids biphasic systems |
Overall Process (5g scale) | Multi-step optimization | 39% | From 3–24% in prior routes |
The pseudobenzylic 5-hydroxymethyl group necessitates selective protection to prevent side reactions during oligonucleotide synthesis. Three dominant strategies exist:
TBDMS outperforms cyanoethyl in compatibility with delicate DNA modifications:
Table 2: Protecting Group Performance for 5hmdC
Parameter | Cyanoethyl | TBDMS |
---|---|---|
Deprotection Conditions | NH₄OH, 65°C, >60 h + NaOMe | 1 M TBAF or NH₄F, 25°C, 24 h |
Byproduct Formation | Cyanoethylated nucleobases | None |
Compatibility | Limited to standard synthesis | Ultramild protocols, fluorophores, biotin |
Synthetic Accessibility | Commercial | Requires 4-step synthesis |
Cyanoethylation side effects are particularly problematic for thymine, where N3-adducts form during NH₄OH treatment, acting as chain terminators in PCR [10]. TBDMS circumvents this by eliminating acrylonitrile exposure.
TBDMS-enabled deprotection permits a two-step "ultramild" strategy:
5hmdC triphosphate (5hmdCTP) enables enzymatic synthesis of hydroxymethylated DNA via PCR. Two scalable routes exist:
Table 3: 5hmdCTP Synthesis Methods
Route | Key Intermediate | Phosphorylation Method | Scale/Yield |
---|---|---|---|
A | 3′,5′-Diacetyl-5-(cyanomethyl)uridine | Ludwig-Eckstein (imidazole, POCl₃) | 50 mg, 60% |
B | N-Benzoyl-5hmdC | POCl₃/tributylammonium pyrophosphate | 50 mg, 50% |
CAS No.: 2134602-45-0
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.: 67054-00-6
CAS No.: 591-81-1